2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
CAS No.: 2108284-86-0
Cat. No.: VC5231877
Molecular Formula: C22H23N3O2
Molecular Weight: 361.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2108284-86-0 |
|---|---|
| Molecular Formula | C22H23N3O2 |
| Molecular Weight | 361.445 |
| IUPAC Name | 2-indol-1-yl-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
| Standard InChI | InChI=1S/C22H23N3O2/c26-22(15-24-11-9-16-4-1-2-6-21(16)24)25-17-7-8-18(25)13-20(12-17)27-19-5-3-10-23-14-19/h1-6,9-11,14,17-18,20H,7-8,12-13,15H2 |
| Standard InChI Key | SAEFUXQEBIQRGB-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)OC5=CN=CC=C5 |
Introduction
Overview of 2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Its structural formula can be represented as C19H22N4O2, indicating it contains various functional groups including an indole moiety and a bicyclic structure.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 334.4 g/mol |
Synthesis
The synthesis of this compound typically follows multi-step processes involving the formation of the indole ring and subsequent modifications to introduce the bicyclic structure and pyridine moiety.
Synthetic Pathway
The synthetic pathway may include:
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Formation of the Indole Structure: Utilizing starting materials containing an amino group and a carbonyl compound.
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Bicyclic Formation: Employing cyclization reactions to form the azabicyclo[3.2.1]octane framework.
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Pyridine Attachment: Introducing the pyridine ring through nucleophilic substitution or coupling reactions.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and analgesic effects.
Pharmacological Profile
| Activity Type | Reference Compound | Binding Energy (Kcal/mol) | Ki (nM) |
|---|---|---|---|
| COX-2 Inhibition | Indole Derivative | -8.5 | 807.43 |
| 5-LOX Inhibition | Indole Derivative | -6.5 | 11.77 |
Applications in Research
Due to its structural characteristics, this compound is of interest for further research in medicinal chemistry, particularly in developing new therapeutic agents targeting inflammatory pathways.
Molecular Docking Studies
Molecular docking studies suggest that the compound has potential as a selective inhibitor for enzymes involved in inflammatory processes, which could lead to new treatments for conditions such as arthritis or other inflammatory diseases.
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